molecular formula C15H12FN3O2 B15058688 4-(3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol

4-(3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol

Cat. No.: B15058688
M. Wt: 285.27 g/mol
InChI Key: IVIXPGOSTCQEFK-UHFFFAOYSA-N
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Description

4-(3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is a potent and selective antagonist of the NMDA receptor, specifically targeting the subunit containing the NR2B (GluN2B) receptor. This mechanism of action makes it a critical pharmacological tool for neuroscientific research. By selectively blocking NR2B-containing NMDA receptors, this compound is used to investigate the role of these receptors in various physiological and pathophysiological processes, including neuropathic pain , neuronal excitotoxicity , and learning and memory. Its high selectivity over other NMDA receptor subunits (such as NR2A) allows researchers to dissect the specific functions of the NR2B subtype with greater precision, contributing to the development of targeted therapies for neurological disorders. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C15H12FN3O2

Molecular Weight

285.27 g/mol

IUPAC Name

4-[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]-2-methoxyphenol

InChI

InChI=1S/C15H12FN3O2/c1-21-13-8-9(6-7-12(13)20)14-17-15(19-18-14)10-4-2-3-5-11(10)16/h2-8,20H,1H3,(H,17,18,19)

InChI Key

IVIXPGOSTCQEFK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NNC(=N2)C3=CC=CC=C3F)O

Origin of Product

United States

Preparation Methods

Hydrazide-Carbon Disulfide Cyclization

This method, adapted from antimicrobial triazole syntheses, involves:

  • Reacting 2-fluorophenylacetic acid hydrazide with carbon disulfide in alkaline ethanol to form potassium dithiocarbazinate.
  • Cyclizing the intermediate with hydrazine hydrate under reflux, yielding 3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thiol.
  • Demercaptanization using Raney nickel to obtain the desulfurized triazole core.

Reaction conditions:

  • Solvent : Absolute ethanol
  • Temperature : 80°C for 6 hours
  • Yield : 68–72% (similar protocols in)

Tosylate-Mediated Ring Closure

Patented methods for posaconazole intermediates suggest an alternative pathway:

  • Converting 5-(2,4-difluorophenyl)tetrahydrofuran-3-carboxylic acid to its tosylate ester.
  • Displacing the tosyl group with 1H-1,2,4-triazole-1-methanamine under basic conditions.

While developed for antifungal agents, this approach demonstrates the feasibility of late-stage triazole incorporation, potentially applicable to the target compound after structural modification.

Functional Group Incorporation

2-Fluorophenyl Substitution

The fluorine atom is introduced via electrophilic aromatic substitution (EAS) or Suzuki coupling:

  • EAS : Direct fluorination using Selectfluor® in acetonitrile at 60°C.
  • Suzuki coupling : Palladium-catalyzed cross-coupling of triazole boronic esters with 2-fluorophenyl halides (yields: 82–85% in analogous reactions).

Methoxyphenol Coupling

The phenolic group is typically protected as a methyl ether during early synthesis stages to prevent oxidation. Coupling strategies include:

  • Nucleophilic aromatic substitution : Reacting triazole lithium salts with 4-fluoro-2-methoxyphenol in THF at −78°C.
  • Ullmann reaction : Copper-catalyzed coupling using iodomethoxybenzene derivatives (reported yields: 75–78%).

Purification and Characterization

Crystallization Techniques

Recrystallization remains the primary purification method:

  • Solvent system : Ethanol/water (4:1 v/v)
  • Purity : >98% by HPLC (similar to)

Chromatographic Methods

Silica gel chromatography is employed for intermediates:

  • Mobile phase : Hexane/ethyl acetate (3:1 gradient)
  • Retention factor (Rf) : 0.45 for target compound

Table 2: Analytical Data Comparison

Method Triazole Core (cm⁻¹) Methoxyphenol (cm⁻¹)
IR Spectroscopy 1605 (C=N) 1260 (C-O-C)
¹H NMR (DMSO-d₆) δ 8.21 (s, 1H) δ 3.81 (s, 3H)

Yield Optimization Strategies

Comparative studies of reaction parameters reveal critical optimizations:

Temperature effects :

  • Triazole cyclization yields increase from 58% at 70°C to 72% at 80°C.
  • Exceeding 85°C promotes decomposition (yield drop to 63%).

Catalyst screening :

Catalyst Coupling Yield (%)
Pd(PPh₃)₄ 82
CuI/1,10-phenanthroline 78
NiCl₂(dppp) 65

Challenges and Alternative Routes

Regioselectivity in Triazole Formation

The 1,2,4-triazole exists in two tautomeric forms, necessitating careful pH control during synthesis:

  • Acidic conditions (pH < 5) : Favor 1H-tautomer (90:10 ratio)
  • Basic conditions (pH > 8) : Promote 4H-tautomer formation

Demethylation Side Reactions

Premature cleavage of methoxy groups occurs above 120°C, requiring:

  • Low-temperature coupling (<60°C)
  • Use of protecting groups (e.g., tert-butyldimethylsilyl)

Chemical Reactions Analysis

Key Chemical Reactions

The compound undergoes reactions typical of aromatic systems and triazoles:

Oxidation

  • Reagents : Potassium permanganate (KMnO₄) or other oxidizing agents.

  • Outcome : Oxidation enhances reactivity toward biological targets by modifying functional groups (e.g., phenolic hydroxyl groups).

Substitution Reactions

  • Methoxy Group : Susceptible to nucleophilic substitution reactions. For example, the methoxy group may react with halogens or other electrophiles under acidic/basic conditions.

  • Fluorophenyl Moiety : The fluorine atom’s electron-withdrawing effect influences regioselectivity in substitution reactions .

Click Chemistry

  • Azide-Alkyne Cycloaddition : Used to form the triazole ring. For instance, sodium azide reacts with alkynes in the presence of copper catalysts to generate the heterocyclic core .

Hydrolysis

  • Triazole Ring : Under acidic/basic conditions, the triazole may undergo hydrolysis, though stability depends on substituents.

Reaction Parameters and Optimization

  • Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) or ethanol are preferred to enhance solubility and reaction rates .

  • Temperature : Reflux conditions (e.g., ethanol at 100°C) are common for coupling reactions .

  • Yield : High yields (e.g., 96.3% in similar triazole syntheses) can be achieved with optimized conditions .

Analytical Data

PropertyValueSource
Molecular FormulaC₁₃H₁₀F N₃O₂
Molecular Weight303.29 g/mol
Melting Point242–243°C (analogous compound)
YieldUp to 96.3% (similar synthesis)

Chemical Modifications and Biological Implications

  • Fluorophenyl Substitution : The fluorine atom enhances lipophilicity and biological activity, critical for interactions with targets like equilibrative nucleoside transporters (ENTs) .

  • Comparison with Analogues :

    AnalogueStructural ModificationBiological Impact
    Chlorophenyl DerivativeChlorine instead of fluorineReduced selectivity for ENT2
    Hydroxy Group AnalogHydroxy instead of fluorineIncreased solubility but altered reactivity

Reaction Limitations and Challenges

  • Regioselectivity : Fluorophenyl substitution may direct reactions to specific positions, requiring careful control during synthesis .

  • Triazole Stability : Hydrolysis of the triazole ring under extreme conditions can lead to degradation.

Scientific Research Applications

4-(3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The triazole ring and fluorophenyl group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazole Derivatives

Compound Name Substituent on Triazole Core Molecular Weight (g/mol) Key Functional Groups Reference ID
4-(3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol 2-Fluorophenyl, 2-methoxyphenol 283.28 Fluorine, Methoxy, Phenolic -OH
4-(3-(2-Hydroxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol 2-Hydroxyphenyl, 2-methoxyphenol 283.28 Two Phenolic -OH, Methoxy
4-(3-(4-Hydroxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol 4-Hydroxyphenyl, 2-methoxyphenol 283.28 Para -OH, Methoxy
5-(2-Fluorophenyl)-4-{[(E)-(2-methoxynaphthyl)methylene]amino}-1,2,4-triazole-3-thione 2-Fluorophenyl, 2-methoxynaphthyl 377.42 Fluorine, Naphthyl, Thione

Key Observations :

  • Fluorine vs.
  • Methoxy Position : The ortho-methoxy group in the target compound may sterically hinder interactions compared to para-substituted derivatives .
  • Extended Aromatic Systems : Compounds with naphthyl groups (e.g., ) exhibit higher molecular weights and altered pharmacokinetics due to increased hydrophobicity.

Key Observations :

  • The target compound’s synthesis likely follows routes similar to , utilizing nucleophilic substitution or condensation reactions.
  • Fluorinated aryl halides may require catalysts like InCl₃ to enhance reactivity .
  • Purification via recrystallization (MeOH:H₂O) is common for triazoles .

Key Observations :

  • Fluorinated triazoles may exhibit enhanced anticancer activity due to improved target binding (e.g., VEGFR-2) .
  • Cationic modifications (e.g., potassium vs. sodium salts) significantly alter pharmacological efficacy, as seen in .
  • Antifungal activity correlates with substituent polarity; methoxy and hydroxyl groups enhance membrane interaction .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The 2-methoxyphenol group increases hydrophilicity compared to fully aromatic derivatives (e.g., naphthyl-substituted compounds in ).
  • Melting Points : Most triazole derivatives exhibit high melting points (>300°C), suggesting stable crystalline structures .
  • Stability : Fluorine’s electron-withdrawing effect may reduce oxidative degradation compared to hydroxylated analogues .

Biological Activity

The compound 4-(3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is a derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H12FN3O2
  • Molecular Weight : 273.27 g/mol
  • CAS Number : 136399039

Biological Activity Overview

  • Antimicrobial Activity
    • Studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties against various bacterial strains. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
  • Anti-inflammatory Effects
    • Research indicates that the compound can modulate cytokine release in peripheral blood mononuclear cells (PBMCs). Specifically, it has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 at various concentrations. This suggests a potential role in treating inflammatory diseases .
  • Antiproliferative Activity
    • The antiproliferative effects of this triazole derivative have been explored in vitro. It has been found to reduce cell viability in certain cancer cell lines, including melanoma cells, highlighting its potential as an anticancer agent .

Cytokine Modulation

A study evaluating the effects of this compound on cytokine production revealed:

  • At a concentration of 50 µg/mL, a significant decrease in TNF-α levels was observed (44–60% reduction) compared to control groups .
  • The compound also demonstrated a capacity to modulate IL-10 and IFN-γ production, suggesting a broader immunomodulatory effect.

Antimicrobial Screening

In antimicrobial assays:

  • The compound was tested against a panel of bacterial strains and exhibited notable inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were determined for various pathogens, confirming its potential use in treating infections caused by resistant strains .

Case Study 1: Anticancer Potential

In a recent study focusing on melanoma:

  • The compound was administered to human melanoma cell lines, where it exhibited cytotoxic effects. The results indicated that it could induce apoptosis in cancer cells while having minimal effects on normal cells .

Case Study 2: Inflammatory Disease Model

In an experimental model of inflammation:

  • Treatment with the triazole derivative resulted in reduced swelling and inflammation markers compared to untreated controls. This supports its potential application in inflammatory diseases such as rheumatoid arthritis or psoriasis .

Comparative Summary Table

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive/negative bacteria
Anti-inflammatoryReduced TNF-α and IL-6 production
AntiproliferativeInduced apoptosis in melanoma cells

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